molecular formula C9H10BNO3 B8059052 (1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid

Cat. No.: B8059052
M. Wt: 190.99 g/mol
InChI Key: HFMKSWXMQAFUBX-UHFFFAOYSA-N
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Description

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid is a high-purity boronic acid derivative designed for advanced research and development . This compound serves as a critical synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold into more complex target molecules . The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities . Boronic acid derivatives, in particular, are valuable in drug discovery for their ability to reversibly interact with enzyme active sites. For instance, related boronic acid-based compounds have been developed as potent inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway implicated in cancer, inflammation, and fibrosis . The boronic acid moiety can coordinate with catalytic threonine residues and zinc ions in enzyme active sites, making it a key functional group for designing enzyme inhibitors . Researchers can leverage this compound to create novel molecules targeting a wide range of therapeutic areas. The structural features of this reagent make it a valuable building block for constructing potential pharmacologically active agents. Proper handling and storage under an inert atmosphere at 2-8°C are recommended to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-3,13-14H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMKSWXMQAFUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CCNC(=O)C2=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Brominated Tetrahydroisoquinoline Precursors

A widely adopted route involves Suzuki-Miyaura coupling between 5-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline and boronic acid precursors. For example:

  • Substrate Preparation : 5-Bromo-1-oxo-THIQ is synthesized via bromination of 1-oxo-THIQ using N-bromosuccinimide (NBS) in DMF at 20°C for 3 days.

  • Coupling Conditions : Reaction with pinacol-protected boronic esters (e.g., (E)-2-ethoxyvinylboronic acid pinacol ester) under Pd(PPh₃)₄ catalysis in 1,4-dioxane/water (3:1) at 75°C for 19 hours yields boronate intermediates. Subsequent acidic hydrolysis (e.g., TFA/DCM) affords the free boronic acid.

Key Data :

PrecursorCatalystSolvent SystemYield (%)Reference
5-Bromo-1-oxo-THIQPd(PPh₃)₄1,4-Dioxane/H₂O50–75
5-Iodo-1-oxo-THIQPdCl₂(dppf)Toluene/EtOH65–80

Challenges :

  • Steric hindrance at C-5 reduces coupling efficiency for bulky boronic esters.

  • Competing protodeboronation occurs under prolonged heating.

Miyaura Borylation of Halogenated Tetrahydroisoquinolines

Direct Borylation Using Bis-Boronic Acid (BBA)

Miyaura borylation with tetrahydroxydiboron (BBA) enables direct conversion of 5-halo-THIQs to boronic acids.

Protocol :

  • Conditions : 5-Chloro- or 5-bromo-THIQ reacts with BBA (3 equiv) in ethanol under Pd/XPhos (0.5 mol%) catalysis at 80°C for 1–9 hours.

  • Workup : Crude boronic acid is stabilized as potassium trifluoroborate (KHF₂ treatment) for isolation (85–92% yield).

Advantages :

  • Avoids intermediate boronate esters.

  • Tolerates electron-withdrawing groups (e.g., NO₂, CF₃).

Limitations :

  • Aryl iodides require lower temperatures (50°C) to minimize homocoupling.

Alternative Functional Group Transformations

Boron Masking via Pinacol Esters

Pinacol esters serve as stable intermediates for boronic acid synthesis:

  • Synthesis : 5-Bromo-THIQ undergoes Suzuki coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine under Pd catalysis.

  • Deprotection : Pinacol ester hydrolysis using 6 M HCl in THF/water (1:1) at 60°C for 12 hours yields the boronic acid.

Example :

  • Compound : 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester (CAS 376584-30-4).

  • Yield : 70–85% after column chromatography.

Lithiation-Borylation Strategies

Directed ortho-lithiation of 1-oxo-THIQ derivatives followed by quenching with triisopropyl borate provides regioselective access to boronic acids:

  • Conditions : LDA (2.5 equiv) in THF at −78°C, followed by B(OiPr)₃ quenching.

  • Yield : 45–60% due to competing side reactions.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield (%)
Suzuki-Miyaura CouplingBroad substrate scopeRequires halogenated precursors50–80
Miyaura BorylationDirect boronic acid synthesisSensitive to steric hindrance70–92
Pinacol Ester HydrolysisStable intermediatesMulti-step process70–85
Lithiation-BorylationRegioselectiveLow yields, harsh conditions45–60

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (Pd(PPh3)4), bases such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various aryl or vinyl-substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Drug Discovery

The compound has been investigated for its potential as a pharmacophore in drug design. Its boronic acid moiety allows for interactions with biological targets such as enzymes and receptors. Research indicates that derivatives of tetrahydroisoquinoline structures can exhibit activity against various diseases, including cancer and neurodegenerative disorders. For instance, compounds related to this structure have shown promise as inhibitors of kinases involved in tumor growth and progression .

Fragment-Based Drug Design

In fragment-based drug discovery (FBDD), (1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid serves as a key building block. Its ability to form stable complexes with target proteins enables the identification of lead compounds through high-throughput screening methods. The synthetic versatility of this compound allows for the rapid generation of libraries of derivatives to optimize biological activity .

Organic Synthesis

The compound is utilized in various synthetic pathways, particularly in the formation of complex organic molecules. It can act as a nucleophile in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to the synthesis of biaryl compounds commonly found in pharmaceuticals .

Catalysis

Research has demonstrated that this compound can be employed as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states makes it an attractive option for promoting reactions under mild conditions, enhancing yields and selectivity .

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit specific enzymes such as proteases and kinases. This inhibition is crucial for developing therapeutic agents targeting diseases like cancer and viral infections. The mechanism often involves the reversible binding of the boronic acid group to the active site of the enzyme .

Antimicrobial Activity

Recent investigations have indicated that certain derivatives possess antimicrobial properties. The structural features of this compound contribute to its efficacy against various bacterial strains. This potential application opens avenues for developing new antibiotics amid rising antibiotic resistance .

Case Studies

Study Application Findings
Study ADrug DiscoveryIdentified as a potent inhibitor of BRAF kinase; leads to reduced tumor cell proliferation .
Study BOrganic SynthesisDemonstrated high yields in Suzuki-Miyaura reactions with aryl halides .
Study CEnzyme InhibitionShowed significant inhibition of protease activity in vitro; potential for therapeutic use .

Biological Activity

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₀BNO₃
  • Molecular Weight : 190.99 g/mol
  • CAS Number : Not available
  • Purity : Typically ≥95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation and regulation within cells.
  • Receptor Modulation : Preliminary studies suggest that this compound may influence receptor activity in the central nervous system, potentially affecting neurotransmitter systems.
  • Antioxidant Activity : Some studies indicate that boronic acids can exhibit antioxidant properties, which may contribute to their neuroprotective effects.

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits proteasome activity
Receptor ModulationPotential modulation of neurotransmitter receptors
AntioxidantExhibits properties that reduce oxidative stress

Case Study 1: Proteasome Inhibition

A study published in Journal of Medicinal Chemistry explored the proteasome inhibitory effects of various boronic acids, including this compound. The results indicated a significant reduction in proteasome activity at micromolar concentrations, suggesting potential applications in cancer therapy through the induction of apoptosis in malignant cells.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with this compound resulted in decreased neuronal cell death and improved cognitive function in rodent models subjected to oxidative stress.

Case Study 3: Antioxidant Properties

A recent study highlighted the antioxidant capabilities of this compound. In vitro assays showed that it significantly scavenged free radicals and reduced lipid peroxidation levels in neuronal cell cultures. This suggests a protective role against oxidative damage associated with neurodegenerative diseases.

Summary of Findings

The biological activity of this compound is multifaceted:

  • It demonstrates proteasome inhibition , which could be leveraged for cancer treatment.
  • The compound shows promise as a neuroprotective agent , potentially benefiting conditions like Alzheimer's disease.
  • Its antioxidant properties may provide additional therapeutic avenues for managing oxidative stress-related disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s closest analogs include:

  • Isoquinoline-4-boronic acid hydrochloride (Similarity: 0.88): Lacks the tetrahydro ring and ketone but shares the isoquinoline core. The boronic acid group’s position (4-yl vs. 5-yl) influences steric and electronic properties .
  • (1,1-dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid (): Features a sulfonamide group instead of a tetrahydroisoquinoline system, which may alter diol-binding selectivity and solubility .
Table 1: Structural and Electronic Comparison
Compound Core Structure Key Substituents Similarity Score Notable Properties
Target Compound Tetrahydroisoquinoline 1-Oxo, 5-yl boronic acid - Planar aromatic system, ketone
Isoquinoline-4-boronic acid HCl Isoquinoline 4-yl boronic acid 0.88 Higher acidity due to position
(1-Chloroisoquinolin-4-yl)boronic acid Isoquinoline 1-Cl, 4-yl boronic acid 0.73 Electron-withdrawing Cl effects
Benzoisothiazolyl boronic acid Benzoisothiazole 1,1-dioxido, 3-oxo - Sulfonamide enhances solubility

Reactivity and Binding Affinity

  • pKa and Lewis Acidity : Boronic acids like 3-AcPBA and 4-MCPBA exhibit pKa values >8.5, limiting their utility at physiological pH (7.4). In contrast, substituent positioning (e.g., meta vs. para) and through-space effects (e.g., fluorine in 2,6-diarylphenylboronic acids) can modulate pKa . The target compound’s ketone group may stabilize the boronate form via intramolecular hydrogen bonding, lowering its effective pKa.
  • Diol Binding: Dimeric boronic acids with optimized linker lengths (1.6–3 nm) show enhanced mycobacterial selectivity due to multivalency effects . The rigid tetrahydroisoquinoline scaffold in the target compound may restrict conformational flexibility, reducing binding efficacy compared to PEG-linked analogs.

Key Research Findings

Substituent Positioning : Meta-substituted boronic acids generally outperform para-substituted analogs in enzyme inhibition due to optimized steric and electronic interactions .

Linker Effects : Flexible linkers (e.g., PEG) improve diol-binding avidity and pathogen selectivity .

Through-Space Stabilization : Spatial effects dominate over electronic effects in modulating pKa for fluorinated analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing boronic acid-containing heterocycles like (1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid?

  • Methodology : Optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and boronic acid precursors. Protect the boronic acid moiety during synthesis using pinacol esters to prevent unwanted side reactions . Post-synthesis, hydrolyze the ester under mild acidic conditions (e.g., 1M HCl in THF) to regenerate the boronic acid . Characterization via 11B^{11}\text{B} NMR and HPLC ensures purity and correct functionalization .

Q. How do the Lewis acid properties of boronic acids influence their reactivity in polymerization or supramolecular assembly?

  • Methodology : Assess boronic acid acidity using pKa\text{p}K_a measurements (e.g., UV-Vis titration with alizarin red S) . For polymerization, employ protected boronate esters (e.g., pinacol esters) to mitigate premature diol binding. Monitor reaction progress via GPC and 1H^{1}\text{H} NMR to track ester hydrolysis and monomer incorporation .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives, especially when dehydration/cyclization interferes with MS analysis?

  • Methodology : Use MALDI-MS with derivatization (e.g., pre-treatment with 1,2-ethanediol to form cyclic boronate esters) to suppress boroxine formation . Validate results via 11B^{11}\text{B} NMR and FT-IR to confirm the absence of trimerization artifacts .

Advanced Research Questions

Q. How can boronic acid-functionalized materials be engineered for selective glycoprotein capture in microfluidic systems?

  • Methodology : Functionalize surfaces with ortho-aminomethyl phenylboronic acid to enhance diol-binding affinity at physiological pH . Optimize binding/release cycles using buffer systems (e.g., Tris-HCl with sorbitol for competitive elution) . Validate specificity via SDS-PAGE and LC-MS/MS of eluted glycoproteins .

Q. What strategies address contradictory data in boronic acid-drug stability studies (e.g., oxidation rates vs. diol affinity)?

  • Methodology : Conduct parallel experiments comparing free boronic acids and esters under controlled ROS exposure (e.g., H2O2\text{H}_2\text{O}_2). Use 1H^{1}\text{H} NMR to quantify oxidation products (e.g., phenol formation) and correlate with clogP values . For hydrolysis-agnostic stability, employ affinity assays (e.g., alizarin red S competition) to decouple diol binding from oxidation kinetics .

Q. How can boronic acids be integrated into tubulin polymerization inhibitors with improved bioavailability?

  • Methodology : Replace hydroxyl groups in combretastatin analogs with boronic acid bioisosteres to enhance binding to β-tubulin . Validate via in vitro tubulin polymerization assays (IC50_{50} ~20 μM) and apoptosis induction (FACS analysis of caspase-3 activation) . Optimize solubility using PEGylated prodrugs or co-solvents (e.g., DMSO/PBS mixtures) .

Q. What design principles improve selectivity of diboronic acid sensors for complex analytes like Gram-positive bacteria?

  • Methodology : Engineer dual recognition sites (e.g., boronic acid + hydrophobic moieties) to target bacterial glycolipids. Validate via fluorescence quenching assays using B-CDs (boronic acid-functionalized carbon dots) and confocal imaging of bacterial binding . Compare selectivity against Gram-negative strains via competitive binding studies .

Data-Driven Insights

Property Key Finding Reference
Thermal stabilityPyrene-1-boronic acid remains stable up to 600°C (TGA)
Oxidation resistancePinacol boronate esters oxidize 2.2× faster than free boronic acids under H2O2\text{H}_2\text{O}_2
Sensor binding affinityDiboronic acid sensors show 10× higher affinity for glucose vs. monoboronic
Tubulin inhibitionIC50_{50} of 13c: 21 μM (tubulin) vs. 0.48 μM (B-16 cells)

Contradictions & Resolutions

  • Issue : Boronic esters hydrolyze unpredictably in aqueous media, complicating drug delivery .
    • Resolution : Use diols with high affinity (e.g., pinacol) to stabilize esters; monitor hydrolysis via 11B^{11}\text{B} NMR .
  • Issue : MALDI-MS artifacts from boroxine formation .
    • Resolution : Derivatize with 1,2-ethanediol pre-analysis; confirm via 11B^{11}\text{B} NMR .

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